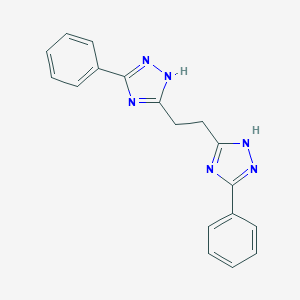
Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)-: is an organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of two 5-phenyl-1H-1,2,4-triazol-3-yl groups attached to an ethane backbone The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- typically involves the reaction of 4-amino-5-phenyl-1H-1,2,4-triazole-3-thiol with ethane-1,2-diol under reflux conditions. The reaction is catalyzed by piperidine and carried out in ethanol for several hours to achieve the desired product .
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound, potentially altering the triazole ring.
Substitution: Substituted triazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- is used as a building block in the synthesis of more complex molecules.
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and derivatives of this compound are investigated for their potential as enzyme inhibitors or antimicrobial agents .
Medicine:
The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry:
In the industrial sector, Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- is explored for its potential use in materials science. It can be used in the synthesis of polymers and other materials with unique properties .
Mecanismo De Acción
The mechanism of action of Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. For example, the compound may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
1,2-Bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol: This compound has similar triazole rings but with mercapto groups instead of phenyl groups.
1,2-Bis(2,3,4,5,6-pentabromophenyl)ethane: This compound has pentabromophenyl groups instead of triazole rings.
Uniqueness:
Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- is unique due to the presence of the phenyl-substituted triazole rings. These rings provide specific chemical properties and biological activities that are not present in similar compounds. The phenyl groups enhance the compound’s stability and potential interactions with biological targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
3-phenyl-5-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c1-3-7-13(8-4-1)17-19-15(21-23-17)11-12-16-20-18(24-22-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,21,23)(H,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLKEQLJIMUPJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CCC3=NC(=NN3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













